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molecular formula C11H12ClNO B8797630 (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No. B8797630
M. Wt: 209.67 g/mol
InChI Key: TWBABRJLWCBTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05612340

Procedure details

Stage 3.05 g (3.23 mmol) of 4-chloroacetophenone are stirred in 3.6 ml of dimethylformamide diethylacetal for 17.5 h at 110°. After cooling, precipitation is effected with hexane and the precipitate is isolated by filtration and dried. 3-dimethylamino-1(4-chloro-phenyl)-2-propen-1-one is obtained; 1H-NMR (DMSO): 2.9 (3H,s), 3.1 (3H,s), 5.8 (1H,d), 7.5 (2H,m), 7.75 (1H,d), 7.95 (2H,m).
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][CH:5]=1)=[O:3].C(O[CH:14](OCC)[N:15]([CH3:17])[CH3:16])C>>[CH3:14][N:15]([CH3:17])[CH:16]=[CH:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][CH:5]=1)=[O:3]

Inputs

Step One
Name
Quantity
3.05 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)Cl
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C)OC(N(C)C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
precipitation
CUSTOM
Type
CUSTOM
Details
the precipitate is isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC(=O)C1=CC=C(C=C1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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